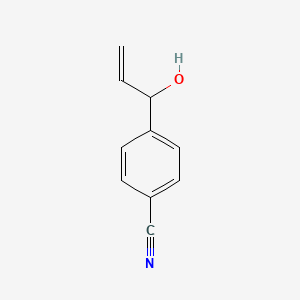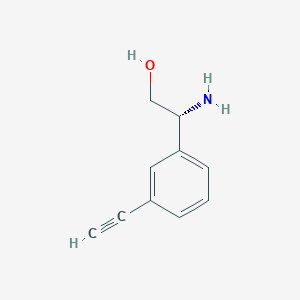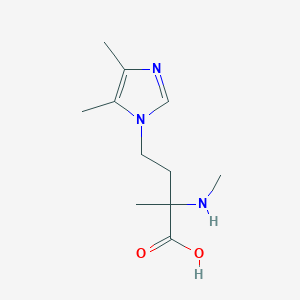
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the thiane ring and the introduction of amino and methyl groups. Common synthetic routes may involve:
Formation of the Thiane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Methyl Groups: These functional groups can be introduced through substitution reactions using appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4s,6S)-2,4,6-Trichloroheptane: Another compound with similar stereochemistry but different functional groups.
Thiane Derivatives: Compounds with similar thiane rings but varying substituents.
Uniqueness
The uniqueness of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H16ClNO2S |
|---|---|
Poids moléculaire |
213.73 g/mol |
Nom IUPAC |
(2S,6R)-2,6-dimethyl-1,1-dioxothian-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-5-3-7(8)4-6(2)11(5,9)10;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6+,7?; |
Clé InChI |
ODCUOIYOVMXYLN-VPEOJXMDSA-N |
SMILES isomérique |
C[C@@H]1CC(C[C@@H](S1(=O)=O)C)N.Cl |
SMILES canonique |
CC1CC(CC(S1(=O)=O)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)






![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)


